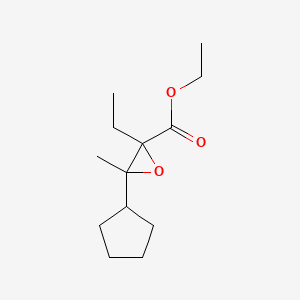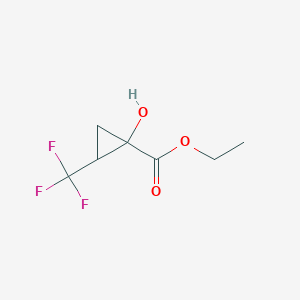
ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a hydroxy and an ethyl ester group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves several steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the formation of the desired cyclopropane ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mecanismo De Acción
The mechanism of action of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-hydroxy-2-(difluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H9F3O3 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-5(11)6(12)3-4(6)7(8,9)10/h4,12H,2-3H2,1H3 |
Clave InChI |
PYUBLGOIKZTOKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


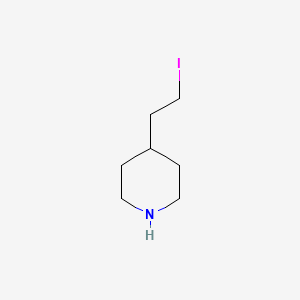


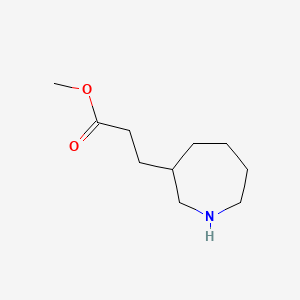
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
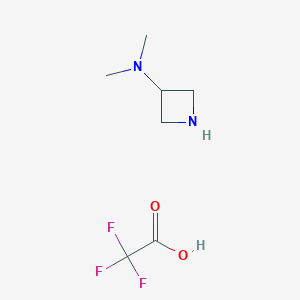
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
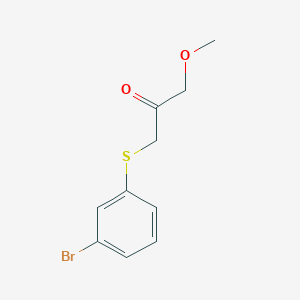
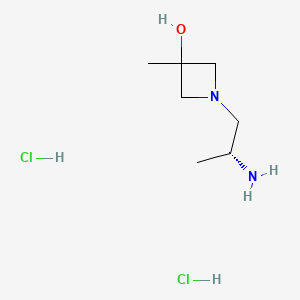

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)

